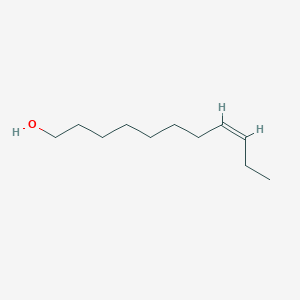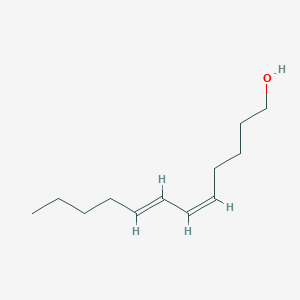
(3R)-Hydroxyquinidine-vinyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R)-Hydroxyquinidine-vinyl-d3” is a labelled isomer of (3S)-Hydroxyquinidine . It is also known by other synonyms such as (3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3; 3-epi-Hydroxyquinidine-d3; ICQ 7-d3 . It appears as a light brown solid .
Molecular Structure Analysis
The molecular formula of “(3R)-Hydroxyquinidine-vinyl-d3” is C20H24N2O3 . Its molecular weight is 340.41616 .Physical And Chemical Properties Analysis
“(3R)-Hydroxyquinidine-vinyl-d3” has a predicted density of 1.3±0.1 g/cm3 . Its boiling point is predicted to be 534.3±50.0 °C at 760 mmHg . The flash point is predicted to be 276.9±30.1 °C . It is soluble in methanol .Applications De Recherche Scientifique
Synthesis and Characterization
- Research into hydroxylated analogues of quinidine, including 3R-hydroxyquinidine, has been conducted to understand their synthesis and pharmacokinetic properties. These analogues, assayed through chromatography, are significant for their antiarrhythmic properties (Leroyer et al., 1984).
- Investigations into novel rhenium(V) complexes with 8-hydroxyquinoline derivatives, a structure related to 3R-hydroxyquinidine, highlight the synthesis, spectroscopic characterization, and structural analysis of these complexes. These studies provide insights into the interaction between these compounds and the rhenium atom, contributing to our understanding of their chemical behavior (Machura et al., 2012).
Organic Synthesis
- The development of stereodivergent syntheses of anisomycin derivatives from D-tyrosine, involving compounds structurally similar to 3R-hydroxyquinidine, demonstrates the application in organic synthesis. These syntheses are important for producing pyrrolidinediols, which have significant biochemical applications (Kim et al., 2005).
- Studies on multicomponent reactions of pyridines, including vinyl compounds similar to 3R-hydroxyquinidine, highlight the catalytic potential of these reactions in creating diverse ring-fused pyridiniums. Such chemical reactions have implications in synthesizing ionic fluorophores for biomarker applications (Wang et al., 2018).
Polymer Interaction and Applications
- Interactions of poly(vinyl pyrrolidone) with phenolic compounds, such as hydroquinone (structurally related to 3R-hydroxyquinidine), have been explored. These studies are crucial for applications in drug formulations, including slow-release mechanisms (Bandyopadhyay & Rodriguez, 1972).
- The synthesis and characterization of ion-imprinted polymer particles, involving complexes like 5,7-dichloroquinoline-8-ol–4-vinyl pyridine, demonstrate their potential in selective ion enrichment and analytical applications. These polymers have shown high selectivity and capacity for certain metal ions, relevant in environmental and analytical chemistry (Biju et al., 2003).
Propriétés
Numéro CAS |
1267650-60-1 |
|---|---|
Nom du produit |
(3R)-Hydroxyquinidine-vinyl-d3 |
Formule moléculaire |
C₂₀H₂₁D₃N₂O₃ |
Poids moléculaire |
343.43 |
Synonymes |
(3α,9S)- 6’-Methoxy-cinchonan-3,9-diol-d3; 3-epi-Hydroxyquinidine-d3; ICQ 7-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



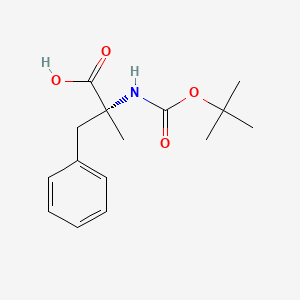
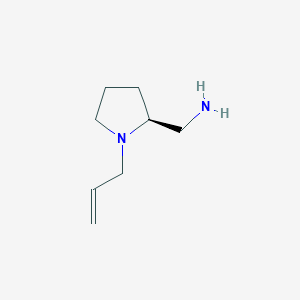
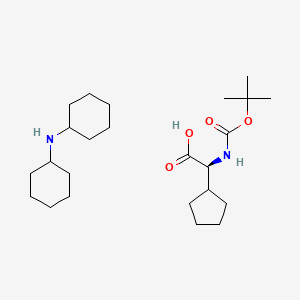

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
